molecular formula C21H36N2O2S B5989714 1-[Cyclohexyl(methyl)amino]-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol

1-[Cyclohexyl(methyl)amino]-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol

Cat. No.: B5989714
M. Wt: 380.6 g/mol
InChI Key: FOVXJTJBFJWUGI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[Cyclohexyl(methyl)amino]-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol involves multiple steps. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

1-[Cyclohexyl(methyl)amino]-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions .

Scientific Research Applications

1-[Cyclohexyl(methyl)amino]-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Cyclohexyl(methyl)amino]-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

1-[Cyclohexyl(methyl)amino]-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N2O2S/c1-23(19-9-4-3-5-10-19)16-20(24)17-25-21-11-6-8-18(14-21)15-22-12-7-13-26-2/h6,8,11,14,19-20,22,24H,3-5,7,9-10,12-13,15-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVXJTJBFJWUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COC1=CC=CC(=C1)CNCCCSC)O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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